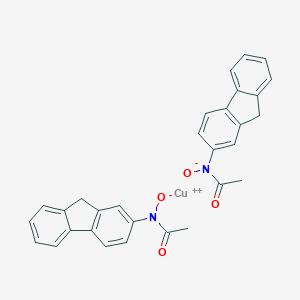
copper N-(9H-fluoren-2-yl)-N-oxidoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
copper N-(9H-fluoren-2-yl)-N-oxidoacetamide is a chemical compound known for its unique structure and properties This compound is formed by the coordination of copper ions with acetohydroxamic acid and N-fluoren-2-YL groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of copper N-(9H-fluoren-2-yl)-N-oxidoacetamide typically involves the reaction of acetohydroxamic acid with copper salts in the presence of N-fluoren-2-YL groups. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the complex. The process may involve the following steps:
- Dissolution of acetohydroxamic acid in a suitable solvent.
- Addition of copper salts (such as copper sulfate or copper chloride) to the solution.
- Introduction of N-fluoren-2-YL groups to the reaction mixture.
- Stirring and heating the mixture under controlled conditions to facilitate the formation of the complex.
- Isolation and purification of the resulting complex through filtration and recrystallization.
Industrial Production Methods
Industrial production of this complex may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems.
Análisis De Reacciones Químicas
Types of Reactions
copper N-(9H-fluoren-2-yl)-N-oxidoacetamide undergoes various chemical reactions, including:
Oxidation: The complex can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the complex into reduced forms with different properties.
Substitution: The complex can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized copper complexes, while reduction may produce reduced copper species.
Aplicaciones Científicas De Investigación
copper N-(9H-fluoren-2-yl)-N-oxidoacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Studied for its potential role in inhibiting specific enzymes and biological pathways.
Medicine: Investigated for its therapeutic potential in treating certain diseases, such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of copper N-(9H-fluoren-2-yl)-N-oxidoacetamide involves its interaction with molecular targets and pathways. The complex can bind to specific enzymes and proteins, inhibiting their activity. For example, it may inhibit the bacterial enzyme urease, leading to a decrease in pH and ammonia levels in infected tissues . This inhibition enhances the effectiveness of antimicrobial agents, resulting in higher cure rates.
Comparación Con Compuestos Similares
Similar Compounds
- Acetohydroxamic acid, N-fluoren-2-yl-, cobalt(2+) complex
- Acetohydroxamic acid, N-fluoren-2-yl-, nickel(2+) complex
Uniqueness
copper N-(9H-fluoren-2-yl)-N-oxidoacetamide is unique due to its specific coordination with copper ions, which imparts distinct chemical and biological properties. Compared to similar compounds with cobalt or nickel, the copper complex may exhibit different reactivity and therapeutic potential, making it a valuable compound for various applications.
Propiedades
Número CAS |
14751-90-7 |
|---|---|
Fórmula molecular |
C30H24CuN2O4 |
Peso molecular |
540.1 g/mol |
Nombre IUPAC |
copper;N-(9H-fluoren-2-yl)-N-oxidoacetamide |
InChI |
InChI=1S/2C15H12NO2.Cu/c2*1-10(17)16(18)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15;/h2*2-7,9H,8H2,1H3;/q2*-1;+2 |
Clave InChI |
OPCFPYADHCNPAK-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)[O-].CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)[O-].[Cu+2] |
SMILES canónico |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)[O-].CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)[O-].[Cu+2] |
Key on ui other cas no. |
14751-90-7 |
Sinónimos |
N-HYDROXY-ACETYLAMINOFLUORENE,COPPERCOMPLEX |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















